![molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7](/img/structure/B6463043.png)

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one” is a unique chemical with the empirical formula C15H14N4 . It has been used by early discovery researchers as part of a collection of unique chemicals . It has also been evaluated as a potential green organic corrosion inhibitor .

Synthesis Analysis

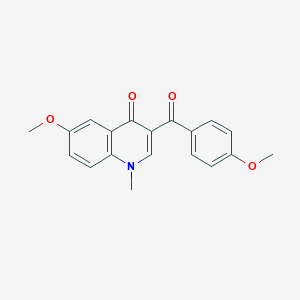

The synthesis of this compound involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor simultaneously . The average mass of the compound is 235.284 Da, and its monoisotopic mass is 235.110947 Da .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been studied for its potential to reduce the effects of corrosion on reinforcing steel in concrete .Physical and Chemical Properties Analysis

The compound exhibits several characteristic peaks in its IR spectrum, including peaks at 3134 cm-1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), and 1685 (C=O str) . Its 1H NMR spectrum in CDCl3 at 400 MHz shows signals at δ 5.26 (s, 2H, NCH2), 5.65 (s, 2H, OCH2), and 7.09–7.17 (m, 4H, 3′′-H, 4′′-H, 5′′-H, 6′′-H) .Mechanism of Action

Target of Action

It is known that the anticancer activity of triazole compounds is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the compound may interact with its targets through an adsorption mechanism . This interaction could result in changes in the activity of the target enzymes, potentially leading to the observed effects of the compound.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .

Result of Action

The compound has been evaluated as a potential green organic corrosion inhibitor, showing effectiveness in reducing the corrosion rate of steel rebar . In the context of biological activity, it has been suggested that the compound may have anticancer activity

Action Environment

The action of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be influenced by environmental factors. For example, in its role as a corrosion inhibitor, its effectiveness was assessed in a specific synthetic pore solution, suggesting that the compound’s action, efficacy, and stability may vary depending on the chemical environment .

Future Directions

Properties

IUPAC Name |

1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQGIGZFFMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)